Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside
Description
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside is a protected monosaccharide derivative widely used in carbohydrate synthesis. Its structure features a mannose core with acetyl groups at the 2- and 3-positions and a benzylidene acetal protecting the 4,6-diol. This configuration stabilizes the pyranose ring, enhances solubility in organic solvents, and enables regioselective functionalization during glycosylation reactions. The compound’s molecular formula is C₁₈H₂₂O₈, with an average molecular weight of 366.37 g/mol . It is typically synthesized via sequential protection steps: benzylidene acetal formation followed by acetylation of the remaining hydroxyl groups. Its applications span glycobiology, drug discovery, and materials science, particularly in constructing complex oligosaccharides and glycoconjugates .
Properties
Molecular Formula |
C18H22O8 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(4aR,6S,7S,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16+,17?,18+/m1/s1 |
InChI Key |
QOKXXIQSHLLVPF-FLADZYRGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@H]1OC(=O)C)OC |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of mannose using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The benzylidene group is introduced using benzaldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Acetylation Reactions
The compound undergoes acetylation to introduce additional acetyl groups, enhancing its stability and reactivity. A key protocol involves:
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Reaction Conditions : Dissolving the compound in acetic anhydride at 0°C, followed by catalytic sulfuric acid (H₂SO₄) addition. Stirring overnight at room temperature completes the reaction .
-
Purification : Flash chromatography over silica gel (petroleum ether/EtOAc, 3:2 ratio) yields the product with 74% efficiency .
-
Analytical Data :
-
¹H NMR (300 MHz, CDCl₃) : δ 6.01 ppm (H1), 5.27 ppm (H2), and methyl signals at ~2.05 ppm .
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¹³C NMR (75 MHz, CDCl₃) : δ 171.2–169.8 ppm (carbonyl carbons), 92.6 ppm (C1), and methyl carbons at ~20.6 ppm .
-
IR (νmax, thin film) : 1749 cm⁻¹ (C=O stretch), 2110 cm⁻¹ (azide stretch), and 754 cm⁻¹ (aromatic C–H bending) .
-
| Key Observations | Relevance |
|---|---|
| Selective acetylation at C2/C3 | Enhances glycosylation efficiency |
| Stability under acidic conditions | Facilitates purification |
Hydrolysis Reactions
Hydrolytic cleavage of acetyl groups occurs under controlled conditions:
-
Acidic Hydrolysis : Removal of acetyl groups to yield free hydroxyls, enabling further functionalization.
-
Base-Catalyzed Deacetylation : Similar outcomes but requires careful pH control to avoid decomposition.
These reactions are pivotal for generating intermediates in alkaloid synthesis and glycosylation pathways.
Glycosylation Reactions
The compound serves as a glycosyl donor in carbohydrate synthesis:
-
Role of Protecting Groups : The 4,6-O-benzylidene group stabilizes the ring during reactions, while the 2,3-O-acetyl groups prevent premature glycosylation at these positions.
-
Mechanism : The anomeric position (C1) is activated for nucleophilic attack, forming glycosidic bonds with acceptors (e.g., alcohols, amines).
Analytical Validation
| Technique | Key Features |
|---|---|
| ESI Mass Spectrometry | m/z 396.3 (M+Na)⁺, confirms molecular formula C₁₄H₁₉N₃O₉Na |
| ¹³C NMR | δ 171.2–169.8 ppm (COCH₃ groups), δ 92.6 ppm (C1) |
| IR | 1749 cm⁻¹ (C=O), 2110 cm⁻¹ (azide) |
Comparative Reaction Data
| Reaction Type | Conditions | Yield | Product Characteristics |
|---|---|---|---|
| Acetylation | Acetic anhydride, H₂SO₄, 0°C → RT | 74% | Enhanced stability |
| Hydrolysis (Acidic) | Dilute H₂SO₄, reflux | N/A | Free hydroxyls |
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₈H₂₂O₈
- Molecular Weight : 366.37 g/mol
- Structure : The compound features two acetyl groups at the 2 and 3 positions and a benzylidene group at the 4 and 6 positions of the mannopyranose ring. This unique structure enhances its solubility and reactivity, making it a versatile candidate for various applications .
Applications in Medicinal Chemistry
- Glycosylation Reactions : Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside is utilized in glycosylation reactions to synthesize glycosides and glycoconjugates. Its reactive acetyl and benzylidene groups facilitate the formation of glycosidic bonds with various aglycones.
- Drug Development : The compound has shown potential in drug development due to its ability to interact with biological macromolecules. Preliminary studies indicate binding affinities with lectins and glycosidases, suggesting its role in modulating biological pathways.
- Antitumor Activity : Research has indicated that derivatives of mannopyranosides can exhibit antitumor properties. Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside may serve as a lead compound for developing new anticancer agents.
Biochemical Applications
- Enzyme Inhibition Studies : The compound's structural features make it a candidate for studying enzyme inhibition mechanisms. It can be used to investigate the inhibition of glycosidases, which are crucial in carbohydrate metabolism.
- Lectin Binding Studies : Its interactions with various lectins can help elucidate carbohydrate-protein recognition mechanisms, essential for understanding cellular processes such as cell signaling and immune responses .
Synthetic Organic Chemistry
- Building Block for Complex Molecules : Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside serves as a valuable building block in the synthesis of more complex carbohydrate structures and derivatives. Its functional groups allow for further modifications leading to diverse chemical entities .
- Synthesis of Glycoproteins : The compound can be employed in the synthesis of glycoproteins by facilitating the attachment of carbohydrate moieties to proteins, which is vital for studying protein function and stability .
Mechanism of Action
The mechanism of action of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside involves its role as a protected sugar intermediate. The protective groups prevent unwanted reactions during synthesis, allowing for the selective introduction of functional groups at specific positions. The compound can be deprotected under controlled conditions to yield the desired product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in sugar configuration (mannose vs. glucose), aglycon substituents (methyl vs. allyl, phenyl), or protecting group patterns. Below is a detailed comparison:
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside
- Molecular Formula: C₁₈H₂₂O₈ (identical to the mannose derivative) .
- Key Differences: The glucopyranoside variant has a glucose core (C4 hydroxyl in equatorial position) instead of mannose (C2 hydroxyl axial). This stereochemical distinction alters reactivity in glycosylation and enzymatic assays.
- Synthesis: Prepared similarly via benzylidene acetal formation and acetylation, but starting from methyl α-D-glucopyranoside .
- Applications: Used as a precursor for glucosyl donors in oligosaccharide synthesis, with distinct glycosidic linkage preferences compared to mannose derivatives .
Allyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside
- Molecular Formula : C₂₀H₂₄O₈ .
- Key Differences : The allyl aglycon (vs. methyl) enhances versatility in further functionalization via thiol-ene "click" chemistry or olefin cross-metathesis.
- Physical Properties : Synthesized as a colorless oil in 88% yield via acetylation of the corresponding 4,6-O-benzylidene precursor .
- Applications : Intermediate for glycopolymer synthesis and glycoarrays due to its terminal alkene group .
Phenyl 2,3-DI-O-acetyl-4,6-O-benzylidene-1-thio-β-D-xylopyranoside
- Structure : A thio-glycoside with a xylose core and phenylthio aglycon .
- Key Differences: The 1-thio linkage increases stability under acidic conditions, making it a superior glycosyl donor.
- Synthesis: Prepared via glycosylation of methyl 4,6-O-benzylidene-α-D-mannopyranoside with ethyl thioglycosides under NIS/TfOH activation .
- Characterization : Validated by ¹H/¹³C NMR and ESI-HRMS , confirming regioselective acetylation and benzylidene protection .
Methyl 4,6-O-Benzylidene-2,3-O-dibutylstannylene-α-D-glucopyranoside
- Structure : Features a dibutylstannylene group at the 2,3-positions instead of acetyl groups .
- Key Differences : The stannylene group directs nucleophilic attacks to specific positions, enabling selective alkylation or acylation.
- Crystal Structure : Forms dimers linked by a 1,3-dioxa-2,4-distannetane ring, as confirmed by X-ray diffraction .
Comparative Data Table
Key Research Findings
Stereochemical Impact: The mannose derivative’s axial C2 hydroxyl directs glycosylation to specific positions, contrasting with glucose’s equatorial C4 hydroxyl, which favors different linkage patterns .
Protecting Group Strategy : Acetyl groups are selectively removable under basic conditions (e.g., NaOMe/MeOH), while benzylidene acetals require acidic hydrolysis (e.g., DDQ in CH₂Cl₂/MeOH) .
Aglycon Flexibility : Allyl and phenylthio derivatives exhibit superior reactivity in glycosylation compared to methyl analogs, enabling modular synthesis of complex glycans .
Structural Confirmation : Advanced techniques like ESI-HRMS and X-ray crystallography are critical for validating regiochemistry and stereochemistry in these compounds .
Biological Activity
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside is a synthetic carbohydrate derivative belonging to the glycoside family. Its unique structural features include two acetyl groups and a benzylidene moiety, which enhance its solubility and reactivity, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with proteins and enzymes, particularly its potential as a tyrosinase inhibitor.
Chemical Structure and Properties
The molecular formula of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside is C₁₈H₂₂O₈. The presence of acetyl and benzylidene groups contributes to its distinctive chemical properties. The synthesis involves multi-step processes that allow for precise control over the substitution patterns on the sugar molecule, which is essential for its biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl α-D-mannopyranoside | Unmodified sugar | Lacks acetyl and benzylidene groups |
| Methyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside | Contains two benzylidene groups | More complex structure; higher hydrophobicity |
| Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside | Benzoyl instead of acetyl groups | Different acyl group affects reactivity |
Tyrosinase Inhibition
Recent studies have highlighted the potential of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside as an inhibitor of tyrosinase, an enzyme critical in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. Preliminary data indicate that this compound may exhibit significant binding affinities with tyrosinase.
Case Studies
- Inhibition Studies : In vitro experiments revealed that analogs of this compound demonstrated potent inhibition of mushroom tyrosinase. One study reported that certain analogs showed inhibitory effects significantly more potent than kojic acid, a well-known tyrosinase inhibitor .
- Cell-Based Assays : In B16F10 murine melanoma cells, Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside was tested for its ability to inhibit melanin production. Results indicated that it effectively reduced melanin levels by inhibiting cellular tyrosinase activity without exhibiting cytotoxic effects at concentrations below 20 µM .
Mechanistic Insights
Kinetic studies utilizing Lineweaver–Burk plots have been employed to elucidate the mechanism of action of this compound as a tyrosinase inhibitor. These studies suggest competitive inhibition patterns for certain analogs against mushroom tyrosinase . Additionally, docking simulations have indicated that the compound can bind to both active and allosteric sites on the enzyme, enhancing our understanding of its inhibitory mechanism.
Antioxidant Activity
Beyond its role as a tyrosinase inhibitor, Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside has also been evaluated for antioxidant properties. In various assays comparing antioxidant efficacy with established controls, certain analogs exhibited strong antioxidant activity . This dual functionality positions the compound as a promising candidate for further development in cosmetic and therapeutic applications aimed at skin health.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside?
- Methodological Answer : The synthesis typically involves sequential protection and acetylation steps. For example, methyl 4,6-O-benzylidene-α-D-mannopyranoside is first prepared, followed by regioselective acetylation at the 2- and 3-hydroxyl groups using acetic anhydride in pyridine. Recrystallization from ethanol-water yields the purified product (84.5% yield) . Alternative large-scale protocols use benzylidene acetal formation under mild conditions, avoiding harsh reagents .
Q. How is the structure of this compound confirmed after synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key diagnostic signals include:
- ¹H NMR : Acetyl groups (~δ 2.0–2.2 ppm) and benzylidene protons (δ 5.5–6.0 ppm).
- ¹³C NMR : Acetyl carbonyls (~δ 170–175 ppm) and benzylidene carbons (~δ 100–110 ppm).
Mass spectrometry (ESI-HRMS) confirms molecular weight, with [M+Na]+ peaks matching calculated values .
Q. What protecting group strategies are employed for regioselective functionalization?
- Methodological Answer : The 4,6-O-benzylidene group acts as a rigid protecting moiety, leaving the 2- and 3-hydroxyls exposed for acetylation. For deprotection, triethylsilane (TES) and 10% Pd/C in methanol selectively remove benzylidene acetals (87% yield in 30 minutes) without affecting acetyl groups .
Advanced Research Questions
Q. How does the compound participate in glycosylation reactions for oligosaccharide synthesis?
- Methodological Answer : As a glycosyl acceptor, it reacts with thioglycoside donors (e.g., ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside) in dichloromethane under N-iodosuccinimide (NIS) and triflic acid (TfOH) catalysis. Molecular sieves (4 Å) ensure anhydrous conditions, achieving disaccharide yields of 78–86% .
Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?
- Methodological Answer : In reactions with methyllithium, the 2,3-anhydro derivative undergoes ring-opening to form 2-deoxy-2-methyl-altropyranoside intermediates. Excess methyllithium further eliminates methanol, yielding 1,2-didehydro derivatives . Palladium-catalyzed allylic substitutions enable synthesis of 2,3-unsaturated 4-amino sugars .
Q. How are discrepancies in NMR data resolved for structural verification?
- Methodological Answer : Missing acetoxy-group signals in ¹H NMR (e.g., for 2,3-di-O-acetyl derivatives) are addressed via X-ray crystallography. For example, crystal structures of stannylene acetals confirm dimeric arrangements with 1,3-dioxa-2,4-distannetane rings .
Q. What role does the compound play in synthesizing bioactive glycoconjugates?
- Methodological Answer : It serves as a precursor for antifreeze glycoproteins. For instance, methyl β-D-mannopyranosyl-(1→4)-β-D-xylopyranoside derivatives are synthesized via iterative glycosylation and deprotection steps, validated by [α]D values (e.g., −34.9 to +44.1) and ESI-MS .
Q. How is its conformational flexibility exploited in designing TLR4 modulators?
- Methodological Answer : Reductive opening of the benzylidene acetal generates 6-O-benzyl intermediates, which are further functionalized with trichloroethoxycarbonyl (Troc) groups. Selective cleavage of thiophenyl linkages with trichloroisocyanuric acid (TCCA) yields sulfated disaccharides for immunomodulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
